(R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid
Overview
Description
®-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a fluorophenyl group, and a methyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the alkylation of a chiral amine with a fluorophenyl-containing alkyl halide, followed by subsequent steps to introduce the carboxylic acid functionality. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation reaction .
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid may involve more scalable and cost-effective methods. This could include the use of catalytic hydrogenation or enzymatic resolution techniques to achieve the desired enantiomeric purity. The choice of method depends on factors such as yield, purity, and production cost .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce the corresponding alcohol .
Scientific Research Applications
®-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in modulating biological pathways, including neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an agonist or antagonist at certain receptors, modulating the activity of neurotransmitters and other signaling molecules. The exact pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid: The enantiomer of the compound with different stereochemistry.
2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid: A similar compound with a chlorine atom instead of a fluorine atom.
2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid: A similar compound with a bromine atom instead of a fluorine atom.
Uniqueness
®-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
(R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid, commonly referred to as (R)-FAMP, is an amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 183.18 g/mol
- Structure : The compound features a chiral center, with the (R) configuration indicating its specific stereochemistry. It includes an amino group (-NH), a fluorophenyl group, and a methyl group attached to a propanoic acid backbone.
(R)-FAMP is primarily studied for its interactions with neurotransmitter systems. Research indicates that it may function as both an agonist and antagonist at specific receptors, influencing various signaling pathways in biological systems. Its ability to modulate neurotransmitter release and receptor activity suggests potential applications in treating neurological disorders.
Interaction with Neurotransmitter Systems
The compound's mechanism of action involves:
- Modulation of Receptor Activity : It can influence the activity of neurotransmitter receptors, potentially enhancing or inhibiting signaling pathways.
- Transport Mechanisms : Studies indicate that (R)-FAMP is a substrate for amino acid transporters, facilitating its uptake in cells, particularly in glioma models .
Biological Activity and Research Findings
Research has highlighted several key areas regarding the biological activity of (R)-FAMP:
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Potential as a PET Tracer :
- (R)-FAMP is being explored as a radiolabeled tracer for Positron Emission Tomography (PET) imaging. When labeled with Fluorine-18, it shows promise in targeting tumor cells, providing valuable insights for cancer diagnosis and monitoring .
- Biodistribution Studies : In vivo studies demonstrated high tumor-to-normal brain ratios (20:1 to 115:1) in rat models with intracranial tumors, indicating effective tumor targeting capabilities .
- Neuroprotective Effects :
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Influence on Ion Channels :
- Research has shown that compounds similar to (R)-FAMP can modulate ion channels such as the cystic fibrosis transmembrane conductance regulator (CFTR), which plays a crucial role in various physiological processes . This modulation could lead to therapeutic applications for diseases linked to CFTR dysfunction.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of (R)-FAMP, a comparison with structurally similar compounds is presented:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid | CHFNO | Different stereochemistry and position of fluorine |
(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride | CHClFNO | Methyl ester derivative with differing functional groups |
2-Amino-3-(4-fluorophenyl)propanoic acid | CHFNO | Lacks the methyl group on the second carbon |
This table illustrates how variations in structure influence biological activity and potential therapeutic applications.
Case Studies
Several case studies have been conducted to assess the biological effects of (R)-FAMP:
- Study on Tumor Targeting : A study involving radiolabeled (R)-FAMP demonstrated its efficacy in targeting gliosarcoma cells in vitro and showed promising results in vivo regarding tumor uptake and retention .
- Neurotransmitter Modulation Study : Another investigation revealed that (R)-FAMP could enhance glutamate release from neuronal cells, suggesting its role in modulating excitatory neurotransmission.
Properties
IUPAC Name |
(2R)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRMBENCQBOTHY-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)F)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562117 | |
Record name | 4-Fluoro-alpha-methyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422568-68-1 | |
Record name | 4-Fluoro-alpha-methyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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